

# Mass Spectrometry Methods for ADC Characterization: A Comparative Guide

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A detailed comparison of leading mass spectrometry techniques for the characterization and validation of antibody-drug conjugates, providing researchers, scientists, and drug development professionals with a guide to selecting the optimal analytical strategy.

Antibody-drug conjugates (ADCs) represent a rapidly growing class of biotherapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. This complex molecular architecture necessitates a comprehensive analytical toolkit to ensure product quality, efficacy, and safety. Mass spectrometry (MS) has emerged as an indispensable tool for the in-depth characterization of ADCs, providing critical information on quality attributes such as drug-to-antibody ratio (DAR), drug load distribution, conjugation site analysis, and structural integrity.

This guide provides a comparative overview of four prominent MS-based methods for ADC characterization: Native Mass Spectrometry, Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Peptide Mapping, and Ion Mobility Mass Spectrometry (IM-MS). We will delve into their principles, experimental protocols, and present a quantitative comparison to aid in the selection of the most appropriate method for specific analytical challenges in ADC development.

# At a Glance: Comparison of Mass Spectrometry Methods for ADC Characterization







The selection of an appropriate MS method for ADC analysis depends on the specific critical quality attribute (CQA) under investigation. The following table summarizes the key performance characteristics of the four major techniques.



Feature	Native Mass Spectrometry	HIC-MS	LC-MS/MS Peptide Mapping	Ion Mobility Mass Spectrometry
Primary Application	Intact mass analysis, DAR, drug load distribution	DAR and drug load distribution of hydrophobic ADCs	Conjugation site identification and occupancy	Conformational analysis, separation of isomers, DAR
Mass Accuracy	<30 ppm[1]	High	High	High
Resolution	Effective resolution of ~2600–3000 at m/z = 6500[2]	Moderate	High	High, with an additional dimension of separation
Sensitivity	Lower, requires μg of sample	Moderate	High, pmol to fmol range	Moderate
Analysis Time	Rapid (minutes per sample)	20-30 minutes per sample[3]	Longer (hours including sample preparation)	Rapid (minutes per sample)
Sample Preparation	Minimal, buffer exchange	Requires MS- compatible mobile phase	Extensive (reduction, alkylation, digestion)	Minimal, buffer exchange
Key Advantage	Preserves non- covalent interactions, provides intact ADC information	Resolves different DAR species based on hydrophobicity	Pinpoints exact drug conjugation sites	Provides structural information (shape and size)
Key Limitation	Lower resolution for heterogeneous samples	Limited to hydrophobic ADCs, MS compatibility challenges	Destructive to the intact ADC structure	CCS value interpretation can be complex



## In-Depth Analysis of MS Methods Native Mass Spectrometry

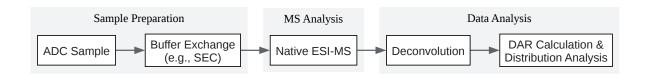
Native MS is a powerful technique for analyzing intact ADCs in their near-native state, preserving non-covalent interactions between the antibody subunits.[4] This is particularly crucial for cysteine-linked ADCs where the light and heavy chains are not covalently linked after reduction of interchain disulfide bonds for drug conjugation.

By maintaining the folded state of the ADC, native MS provides a direct measurement of the entire conjugate, enabling the determination of the average DAR and the distribution of different drug-loaded species.[4][5]

#### **Key Applications:**

- Determination of average DAR and drug load distribution.[4][5]
- Analysis of intact, non-covalently assembled ADCs.[4]
- · Assessment of ADC heterogeneity.

#### **Experimental Workflow:**



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A simplified workflow for native MS analysis of ADCs.

## Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS)

HIC is a well-established chromatographic technique for separating proteins based on their hydrophobicity. For ADCs, where hydrophobic drugs are conjugated to the antibody, HIC can



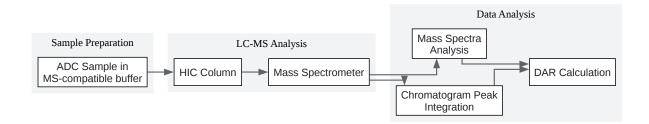
effectively separate species with different drug loads.[3][6] The direct coupling of HIC to MS has been challenging due to the high salt concentrations in traditional HIC mobile phases, which are incompatible with electrospray ionization.[3][7]

Recent advancements have led to the development of HIC-MS methods using volatile, MS-friendly salts like ammonium acetate or ammonium tartrate, enabling online characterization of DAR species.[3][7]

#### **Key Applications:**

- Determination of average DAR and drug load distribution for hydrophobic ADCs.[3]
- Separation of positional isomers.[8]

**Experimental Workflow:** 



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A generalized workflow for online HIC-MS analysis of ADCs.

## LC-MS/MS Peptide Mapping

Peptide mapping is the gold standard for identifying the precise location of post-translational modifications, and in the context of ADCs, the sites of drug conjugation.[9] This "bottom-up" approach involves the enzymatic digestion of the ADC into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).



By comparing the peptide maps of the conjugated and unconjugated antibody, peptides containing the drug-linker can be identified, and the specific amino acid residues of attachment can be determined through fragmentation analysis.[10][11]

### **Key Applications:**

- Unambiguous identification of drug conjugation sites.
- Quantification of site occupancy.[12]
- Confirmation of the primary amino acid sequence.[13]

#### **Experimental Workflow:**



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The workflow for LC-MS/MS peptide mapping of ADCs.

## Ion Mobility Mass Spectrometry (IM-MS)

Ion mobility spectrometry (IMS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge in the gas phase.[4][14] When coupled with MS, this technique can provide valuable structural information about ADCs.

IM-MS can separate ADC isoforms and isomers that may be indistinguishable by mass alone. The resulting collisional cross-section (CCS) value is a unique physicochemical property that can be used to monitor conformational changes upon drug conjugation.[15][16]

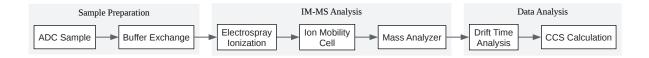
#### **Key Applications:**

Separation of isobaric and isomeric ADC species.



- Conformational analysis and assessment of structural changes.[17]
- Determination of DAR and drug load distribution.[17]

#### **Experimental Workflow:**



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A schematic of the ion mobility mass spectrometry workflow for ADC analysis.

## **Experimental Protocols**

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the four discussed MS techniques.

## **Native Mass Spectrometry Protocol**

- Sample Preparation:
  - Desalt the ADC sample using a size-exclusion chromatography (SEC) column equilibrated with a volatile buffer such as 50 mM ammonium acetate.
  - $\circ$  The final concentration of the ADC should be approximately 1-5  $\mu$ M.
- LC-MS Parameters:
  - LC System: ACQUITY UPLC H-Class Bio System or similar.
  - Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 μm, 2.1 mm x 150 mm.[5]
  - Mobile Phase: Isocratic elution with 50 mM ammonium acetate.



Flow Rate: 0.2 mL/min.

Run Time: 10 minutes.[5]

MS Parameters:

 Mass Spectrometer: Waters BioAccord System or a similar high-resolution mass spectrometer.[5]

Ionization Mode: Positive electrospray ionization (ESI).

Capillary Voltage: 1.5-3.0 kV.

Cone Voltage: 50-150 V.

Mass Range: m/z 1000-7000.[18]

Data Analysis:

 Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC species.

 Calculate the average DAR and drug load distribution from the relative intensities of the different drug-loaded forms.

### **HIC-MS Protocol**

- · Sample Preparation:
  - Dilute the ADC sample in the initial HIC mobile phase (e.g., 1.5 M ammonium tartrate in water).
- LC-MS Parameters:
  - LC System: A binary or quaternary LC system.
  - Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).
  - Mobile Phase A: 1.5 M Ammonium Tartrate in water.



- o Mobile Phase B: Water.
- Gradient: A linear gradient from high to low salt concentration over 20-30 minutes.
- Flow Rate: 0.5-1.0 mL/min.
- MS Parameters:
  - Mass Spectrometer: A high-resolution mass spectrometer.
  - Ionization Mode: Positive ESI.
  - Online Desalting: If necessary, use a 2D-LC setup with a desalting column (e.g., SEC)
     between the HIC column and the mass spectrometer.[7]
- Data Analysis:
  - Integrate the peak areas in the HIC chromatogram to determine the relative abundance of each DAR species.
  - Confirm the identity of each peak using the corresponding mass spectrum.
  - Calculate the average DAR based on the weighted peak areas.

## LC-MS/MS Peptide Mapping Protocol

- Sample Preparation:
  - Reduction and Alkylation: Reduce the disulfide bonds of the ADC with dithiothreitol (DTT)
     and alkylate the resulting free thiols with iodoacetamide (IAM).[9]
  - Digestion: Digest the ADC with a protease such as trypsin overnight at 37°C.[9][19]
  - Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
- LC-MS/MS Parameters:
  - LC System: A nano or micro-flow LC system.



- Column: A C18 reversed-phase column with a suitable particle size and length.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from low to high organic solvent concentration over 60-120 minutes.
- Flow Rate: 300-500 nL/min.
- MS/MS Parameters:
  - Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
  - Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
  - Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
- Data Analysis:
  - Search the MS/MS data against a protein sequence database to identify the peptides.
  - Manually or with specialized software, identify the drug-conjugated peptides and pinpoint the exact conjugation sites based on the fragmentation pattern.[9]

## **Ion Mobility Mass Spectrometry Protocol**

- Sample Preparation:
  - Similar to native MS, desalt the ADC sample into a volatile buffer like ammonium acetate.
- IM-MS Parameters:
  - Mass Spectrometer: An ion mobility-equipped mass spectrometer (e.g., Agilent 6560 IM-QTOF, Waters SYNAPT G2-Si).



- Ionization Mode: Positive ESI.
- Drift Gas: Nitrogen.
- Wave Velocity and Height: Optimized for the specific ADC and instrument.
- Data Analysis:
  - Extract the drift time distributions for each m/z value.
  - Calculate the collisional cross-section (CCS) values using a calibration standard.
  - Compare the drift times and CCS values of different ADC species to assess conformational differences.

### Conclusion

Mass spectrometry is an indispensable analytical technology for the comprehensive characterization of antibody-drug conjugates. Native MS, HIC-MS, LC-MS/MS peptide mapping, and IM-MS each offer unique advantages for assessing the critical quality attributes of these complex biotherapeutics. The choice of the most suitable method depends on the specific analytical question being addressed. A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most complete picture of ADC structure and heterogeneity, ensuring the development of safe and effective ADC therapies.

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## Validation & Comparative





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